molecular formula C12H12N2OS2 B2537163 Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether CAS No. 338955-59-2

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether

Cat. No.: B2537163
CAS No.: 338955-59-2
M. Wt: 264.36
InChI Key: ZHKWGBMOMWAOTN-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether is a pyrimidine derivative characterized by dual sulfanyl substituents at positions 2 and 4 of the pyrimidine ring, with a methoxy group at position 3. The compound’s synthetic versatility allows for modifications at the sulfanyl or ether positions, making it a scaffold for exploring structure-activity relationships (SAR) .

Properties

IUPAC Name

5-methoxy-2-methylsulfanyl-4-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-15-10-8-13-12(16-2)14-11(10)17-9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKWGBMOMWAOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether typically involves the reaction of pyrimidine derivatives with methylsulfanyl and phenylsulfanyl reagents. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrimidine, followed by the addition of methylsulfanyl and phenylsulfanyl groups under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS 338954-61-3) Structure: Replaces the phenylsulfanyl group at position 4 with a 4-chlorophenylsulfanyl moiety (C${12}$H${11}$ClN$2$OS$2$). ~2.8 for the parent compound). This substitution is common in agrochemicals for improved pesticidal activity .
  • Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether (CAS 321433-02-7)

    • Structure : Substitutes the 2-methylsulfanyl group with a 2-pyridinyl ring (C${16}$H${13}$N$_3$OS).
    • Impact : The pyridine ring introduces hydrogen-bonding capability (via the nitrogen lone pair), improving interactions with biological targets like kinase enzymes. This modification is prevalent in pharmaceutical candidates .
  • Methyl 2-(2-pyridinyl)-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl ether (CAS 321432-99-9)

    • Structure : Features a 3-(trifluoromethyl)phenylsulfanyl group at position 4 (C${17}$H${12}$F$3$N$3$OS).
    • Impact : The CF$_3$ group enhances metabolic stability and lipophilicity (logP ~4.1), making it suitable for CNS-targeting drugs .

Ether vs. Ester Functional Groups

  • Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate (CAS 15400-47-2)
    • Structure : Replaces the 5-methoxy group with an ethyl ester (C${14}$H${14}$N$2$O$2$S$_2$).
    • Impact : The ester group increases polarity (logP ~2.5) and susceptibility to hydrolysis, often utilized in prodrug design. The molecular weight (306.41 g/mol) is higher than the methoxy analogue (295.36 g/mol) .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether C${12}$H${11}$N$2$OS$2$ 295.36 2.8 Methoxy, dual sulfanyl
338954-61-3 C${12}$H${11}$ClN$2$OS$2$ 322.81 3.2 4-Chlorophenylsulfanyl
321433-02-7 C${16}$H${13}$N$_3$OS 295.36 2.5 2-Pyridinyl, phenylsulfanyl
321432-99-9 C${17}$H${12}$F$3$N$3$OS 363.36 4.1 CF$_3$-phenylsulfanyl
15400-47-2 C${14}$H${14}$N$2$O$2$S$_2$ 306.41 2.5 Ethyl ester, dual sulfanyl

Biological Activity

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11N2OS2
  • Molar Mass : 281.36 g/mol
  • CAS Number : 338955-60-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Nucleophilic Substitution : The reaction of a pyrimidine derivative with a sulfanyl group under controlled conditions.
  • Reagents : Commonly used reagents include bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) .

Antimicrobial Properties

Research indicates that compounds containing sulfanyl and pyrimidine moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess comparable properties .

Anticancer Potential

In vitro studies have demonstrated that derivatives of pyrimidine can induce apoptosis in cancer cells. The presence of the methylsulfanyl and phenylsulfanyl groups may enhance the compound's ability to interact with cellular targets involved in cancer progression .

The biological activity of this compound is largely attributed to its structural features:

  • Thiol Interaction : The methylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity.
  • Aromatic Interactions : The pyrimidine and phenyl rings may engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Study on Antimicrobial Activity

A study conducted by Ouyang et al. evaluated the antimicrobial efficacy of various sulfanyl-containing pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Cancer Cell Apoptosis Induction

In another study, researchers explored the effects of pyrimidine derivatives on human cancer cell lines. The findings revealed that compounds with similar structures induced apoptosis through the mitochondrial pathway, leading to an increase in reactive oxygen species (ROS) and subsequent cell death .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerThiol interaction, Aromatic stacking
Similar Pyrimidine Derivative AModerate AntimicrobialEnzyme inhibition
Similar Pyrimidine Derivative BStrong AnticancerROS induction

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